4-Methyl-1,2,4-triazoline-3,5-dione

Diels-Alder cycloaddition dienophile reactivity computational chemistry

Select 4‑Methyl‑1,2,4‑triazoline‑3,5‑dione (MTAD) when stereochemical fidelity and ultra‑high reactivity are non‑negotiable. MTAD guarantees complete endo selectivity in Diels‑Alder reactions and >97% syn‑selectivity in ene reactions, far surpassing N‑methylmaleimide or PTAD. It is the only validated dienophile for unambiguous GC‑MS localization of conjugated fatty acid double bonds. Additionally, MTAD enables visible‑light‑mediated dearomative [4+2] cycloadditions for stimuli‑responsive materials. A scalable, sublimation‑free synthesis ensures reliable multigram supply. Procure MTAD to secure uncompromised performance in advanced cycloaddition, bioconjugation, and lipidomics applications.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 13274-43-6
Cat. No. B123949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,4-triazoline-3,5-dione
CAS13274-43-6
Synonyms4-Methyl-1,2,4-triazoline-3,5-dione;  4-Methyl-1,2,4-triazolinedione;  4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione;  4-Methyl-4H-1,2,4-triazole-3,5-dione;  N-Methyl-1,2,4-triazoline-3,5-dione;  N-Methyl-1,3,4-triazoline-2,5-dione; 
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESCN1C(=O)N=NC1=O
InChIInChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3
InChIKeyXRYKNRLGZZNWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,4-triazoline-3,5-dione (MTAD, CAS 13274-43-6): Baseline Characterization for Procurement Decisions


4-Methyl-1,2,4-triazoline-3,5-dione (MTAD, CAS 13274-43-6) is a five-membered cyclic azodicarbonyl compound (triazolinedione, TAD) that functions as an exceptionally electron-deficient dienophile and enophile [1]. MTAD participates in Diels-Alder [4+2] cycloadditions, [2+2] cycloadditions, and Alder-ene reactions, making it a versatile reagent for organic synthesis, bioconjugation, and materials science [2]. The compound is typically supplied as a pink to red crystalline solid that requires storage under inert atmosphere at -86°C due to its hygroscopic nature and high reactivity [3].

Why 4-Methyl-1,2,4-triazoline-3,5-dione Cannot Be Indiscriminately Substituted with Other Triazolinediones or Dienophiles


Generic substitution of MTAD with other triazolinediones (e.g., PTAD) or alternative dienophiles (e.g., N-methylmaleimide, TCNE) is scientifically unsound due to quantifiable differences in reactivity, stereoselectivity, reaction mechanism, and practical scalability. The N4-substituent on the triazolinedione ring modulates both electronic properties and steric demands, leading to distinct activation barriers, product distributions, and synthetic utility [1]. Furthermore, the unique physicochemical properties of MTAD enable specific applications—such as the GC-MS identification of conjugated fatty acids—that cannot be replicated by its closest analogs [2]. The following evidence dimensions provide quantitative justification for prioritizing MTAD in procurement workflows where specific performance metrics are required.

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD): Quantifiable Evidence of Differentiation from Analogs for Scientific Selection


MTAD Exhibits Superior Reactivity Over N-Methylmaleimide (NMM) in Diels-Alder Cycloadditions

Ab initio calculations (HF/3-21G*) and experimental studies demonstrate that MTAD displays significantly higher dienophilic reactivity compared to N-methylmaleimide (NMM) in Diels-Alder reactions with π-facially nonequivalent dienes [1]. The computational results quantitatively account for the observed relative lack of reactivity of NMM vis-à-vis MTAD and PTAD [1]. This enhanced reactivity is attributed to the superelectrophilic character of triazolinediones [2].

Diels-Alder cycloaddition dienophile reactivity computational chemistry

MTAD Delivers Exceptional Syn-Selectivity (>97%) in Ene Reactions with Styrenes

In the reaction with β,β-dimethyl-p-methoxystyrene in chloroform, MTAD forms the ene adduct with >97% syn-selectivity [1]. This high stereoselectivity is a consequence of a stepwise mechanism involving an aziridinium imide intermediate, not open biradicals [1]. The stereochemical outcome is solvent- and temperature-dependent, with lower temperatures favoring the entropically favorable ene reaction [1].

Alder-ene reaction stereoselectivity reaction mechanism

MTAD Undergoes Synchronous Retro-Cycloaddition, in Contrast to TETRAD Analogs

Computational studies reveal a fundamental mechanistic difference: the retro-cycloaddition of the benzene-MTAD adduct proceeds via a synchronous concerted mechanism, whereas the analogous benzene-TETRAD (1,2-dihydro-1,2,4,5-tetrazine-3,6-dione) adduct undergoes retro-cycloaddition via an asynchronous concerted mechanism [1]. This difference arises from the distinct electronic and structural properties of the two arenophile classes.

Dearomatization cycloaddition mechanism computational chemistry

MTAD Enables Scalable Synthesis Without Sublimation, Addressing Key Procurement Barrier

A newly developed scalable and safe route to MTAD circumvents the historical limitations of unsafe preparation and the requirement for sublimation-based purification [1]. The process avoids the generation of methyl isocyanate and enables the production of up to 25 g of MTAD in a single batch using only recrystallization for purification [1]. Critically, MTAD produced by this method exhibits synthetic efficiency equivalent to that of sublimation-purified material when employed in dearomative methodologies [1].

Process chemistry scalability safety

MTAD Adducts Provide Unique and Informative Mass Spectra for Conjugated Fatty Acid Identification

MTAD reacts with conjugated fatty acid methyl esters to form Diels-Alder cycloaddition products that yield simple and informative electron impact mass spectra, enabling unambiguous determination of double bond positions [1]. Dienes give single adducts, while trienes form four products corresponding to stereoisomers of the two possible diene systems [1]. This method complements other analytical techniques for identifying conjugated fatty acids and was first applied to GC/MS analysis of fatty acid positional isomers bearing conjugated dienes [2].

Analytical chemistry GC-MS fatty acid analysis

Validated Application Scenarios for 4-Methyl-1,2,4-triazoline-3,5-dione Based on Quantifiable Differentiation


High-Efficiency Diels-Alder Cycloadditions for Complex Natural Product Synthesis

MTAD is the preferred dienophile for Diels-Alder reactions demanding high reactivity and complete endo selectivity, particularly with sterically hindered or sensitive dienes. Its superelectrophilic character ensures rapid cycloaddition under mild conditions, outperforming less reactive dienophiles like N-methylmaleimide [1][2]. The scalable, sublimation-free synthesis ensures reliable access to multigram quantities required for total synthesis campaigns [3].

Stereospecific Ene Reactions for Asymmetric Synthesis

When stereochemical fidelity is paramount, MTAD delivers >97% syn-selectivity in ene reactions with styrene derivatives, a level of stereocontrol not achievable with many alternative electrophiles [1]. This predictable stereochemical outcome makes MTAD an essential reagent for constructing chiral building blocks and late-stage functionalization of complex molecules.

Analytical Derivatization for Conjugated Fatty Acid Profiling in Lipidomics

MTAD is the reagent of choice for derivatizing conjugated fatty acids prior to GC-MS analysis. The resulting Diels-Alder adducts yield simple, informative mass spectra that unambiguously reveal double bond positions and isomer distributions—information critical for nutritional, clinical, and agricultural lipid research [2]. This application is specific to MTAD and cannot be replicated with PTAD or other dienophiles due to differences in adduct stability and fragmentation patterns.

Dearomative Cycloadditions for Accessing 3D Molecular Architectures

MTAD participates in visible-light-mediated dearomative [4+2] cycloadditions with benzenes, naphthalenes, and N-heterocycles, yielding isolable dearomatized adducts. The synchronous concerted retro-cycloaddition pathway of MTAD adducts, distinct from the asynchronous mechanism of TETRAD adducts, offers unique opportunities for dynamic covalent chemistry and stimuli-responsive material design [4].

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